2-Nitroethanol
Overview
Description
2-Nitroethanol is an organic compound with the chemical formula C₂H₅NO₃ β-Nitroethanol or 2-Nitroethyl alcohol . This compound is characterized by the presence of a nitro group (-NO₂) attached to the second carbon of an ethanol molecule. It is a colorless to pale yellow liquid with a mild odor and is soluble in water and various organic solvents .
Mechanism of Action
Target of Action
2-Nitroethanol (NEOH) is a nitro compound that primarily targets the methanogenic archaea in the rumen of ruminants . These archaea are responsible for the production of methane, a potent greenhouse gas, during the process of ruminal fermentation .
Mode of Action
NEOH interacts with its targets by inhibiting the activity of methanogens, thereby reducing methane production . It achieves this by decreasing the expression of the mcrA gene and reducing the content of coenzymes F420 and F430, which are essential for methanogenesis . The mcrA gene encodes the enzyme methyl-coenzyme M reductase, which plays a crucial role in the final step of methanogenesis .
Biochemical Pathways
The primary biochemical pathway affected by NEOH is methanogenesis, a series of reactions that convert hydrogen and carbon dioxide into methane . By inhibiting the activity of methanogens, NEOH disrupts this pathway, leading to a significant reduction in methane production . This has downstream effects on the overall process of ruminal fermentation, as methane production is a major component of this process .
Pharmacokinetics
Given its chemical structure and its use in ruminal fermentation, it is likely that neoh is rapidly absorbed and distributed in the rumen, where it exerts its inhibitory effects on methanogens .
Result of Action
The primary result of NEOH’s action is a significant reduction in methane production during ruminal fermentation . This leads to a decrease in the loss of dietary energy for the animal and a reduction in the emission of methane, a potent greenhouse gas . Additionally, NEOH has been shown to improve feed efficiency in ruminants .
Action Environment
The action of NEOH is influenced by various environmental factors within the rumen, including the composition of the diet and the microbial community present . For instance, the effectiveness of NEOH in reducing methane production may be influenced by the presence of other compounds in the diet that can affect methanogenesis . Furthermore, the stability and efficacy of NEOH may be affected by the pH and temperature conditions within the rumen .
Biochemical Analysis
Biochemical Properties
2-Nitroethanol is known to interact with various enzymes and proteins. It has been reported to inhibit methane production during in vitro ruminal fermentation . This suggests that this compound may interact with enzymes involved in methane production, potentially altering their activity and thus the overall biochemical reaction .
Cellular Effects
It has been reported to have antimicrobial activity, suggesting that it may influence cell function
Molecular Mechanism
It is known to inhibit methane production, suggesting that it may interact with enzymes involved in this process
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in flow processes, with studies examining its stability, degradation, and long-term effects on cellular function . These studies have found that this compound is stable over time and does not degrade significantly .
Dosage Effects in Animal Models
In animal models, specifically in female lambs, dietary supplementation with this compound has been shown to reduce methane emission and improve growth performance . The effects of different dosages of this compound have not been extensively studied.
Metabolic Pathways
This compound is involved in the metabolic pathway of methane production in the rumen . It interacts with enzymes involved in this process, potentially altering metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroethanol can be synthesized through the Henry reaction (or nitroaldol reaction), which involves the condensation of formaldehyde with nitromethane in the presence of a base such as potassium hydroxide or potassium carbonate . The reaction typically proceeds as follows: [ \text{CH₂O} + \text{CH₃NO₂} \xrightarrow{\text{KOH}} \text{NO₂CH₂CH₂OH} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in a continuous flow process to ensure safety and efficiency. This method involves the use of microreactor technology to control the reaction conditions and optimize the yield . The process includes the following steps:
- Mixing formaldehyde and nitromethane in a microreactor.
- Adding a base to initiate the reaction.
- Controlling the temperature and pressure to optimize the reaction rate.
- Purifying the product through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Nitroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroacetaldehyde or nitroacetic acid.
Reduction: Reduction of this compound can yield 2-aminoethanol or other amines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a catalyst.
Substitution Reagents: Halogens, acids, or bases depending on the desired substitution.
Major Products:
Oxidation Products: Nitroacetaldehyde, nitroacetic acid.
Reduction Products: 2-Aminoethanol, ethylenediamine.
Substitution Products: Various substituted nitroethanol derivatives.
Scientific Research Applications
2-Nitroethanol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Nitroethanol can be compared with other nitro compounds such as:
- Nitroethane (C₂H₅NO₂)
- 2-Nitro-1-propanol (C₃H₇NO₃)
- 2-Methyl-2-nitropropane (C₄H₉NO₂)
Uniqueness:
- This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
- Nitroethane is simpler and less reactive compared to this compound.
- 2-Nitro-1-propanol and 2-Methyl-2-nitropropane have different physical and chemical properties, which affect their reactivity and applications .
Properties
IUPAC Name |
2-nitroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c4-2-1-3(5)6/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMDPDAFINLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
Record name | 2-NITROETHANOL | |
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DSSTOX Substance ID |
DTXSID8025751 | |
Record name | 2-Nitroethanol | |
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Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobile dark brown-red liquid with a pungent odor. (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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Boiling Point |
381 °F at 765 mmHg (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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Density |
1.27 at 59 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-NITROETHANOL | |
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CAS No. |
625-48-9 | |
Record name | 2-NITROETHANOL | |
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Record name | 2-Nitroethanol | |
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Record name | Ethanol, 2-nitro- | |
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Record name | 2-NITROETHANOL | |
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Record name | 2-Nitroethanol | |
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Record name | 2-nitroethanol | |
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Melting Point |
-112 °F (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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